

Methyl Indole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl indole-5-carboxylate*

Cat. No.: B555148

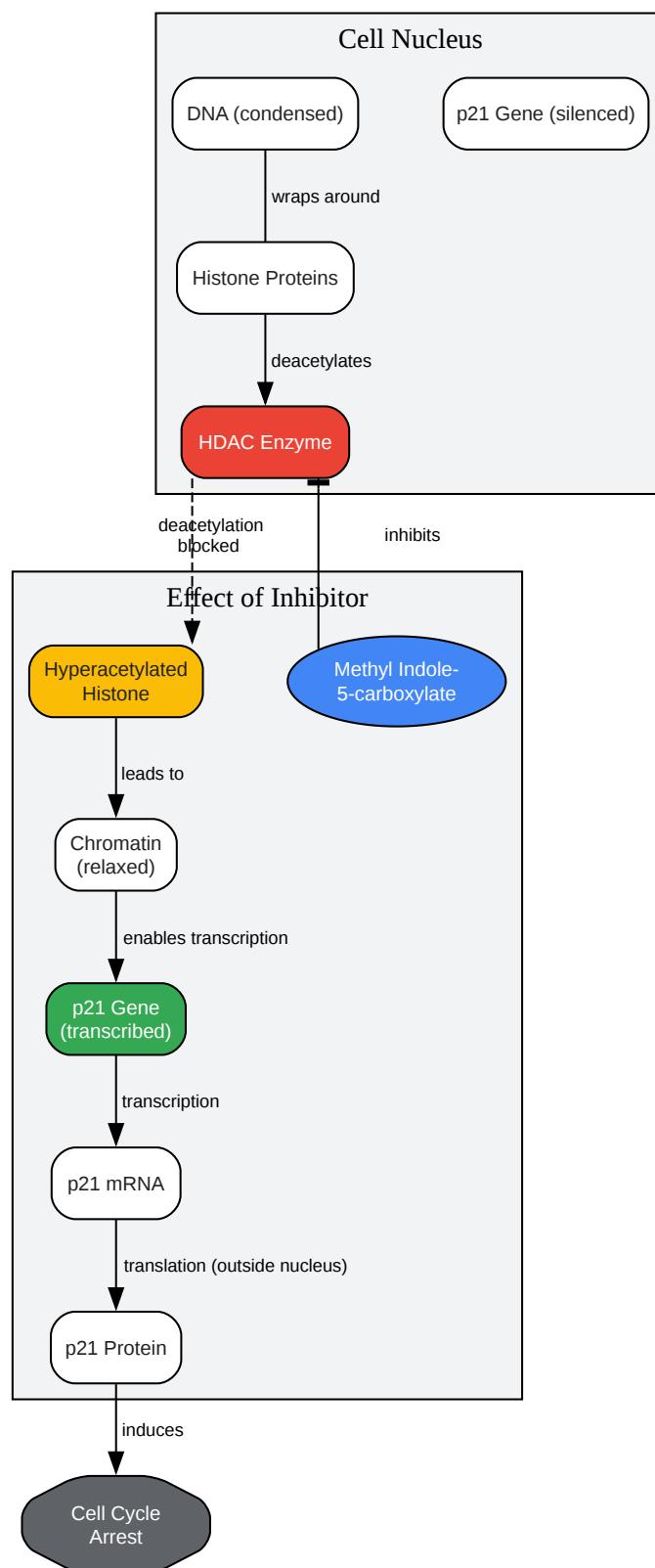
[Get Quote](#)

CAS Number: 1011-65-0

This technical guide provides an in-depth overview of **methyl indole-5-carboxylate**, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, synthesis, and significant applications, particularly its role as a histone deacetylase (HDAC) inhibitor and as a foundational scaffold in the synthesis of targeted therapeutics like kinase inhibitors.

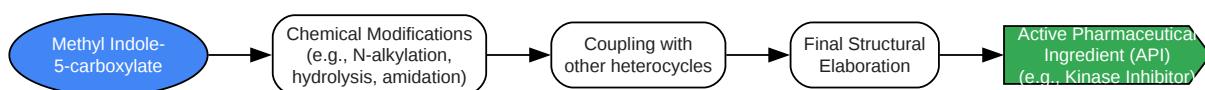
Core Properties and Data

Methyl indole-5-carboxylate is a stable, crystalline solid at room temperature. Its indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ester functional group at the 5-position provides a versatile handle for further chemical modification, making it a valuable starting material for library synthesis and lead optimization.


Property	Value	Reference(s)
CAS Number	1011-65-0	[1] [2] [3]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1] [2]
Molecular Weight	175.18 g/mol	[1] [2]
IUPAC Name	methyl 1H-indole-5-carboxylate	[3]
Synonyms	Indole-5-carboxylic acid methyl ester, 5- (Methoxycarbonyl)indole	[1]
Appearance	White to tan crystalline powder	
Melting Point	126-128 °C	[2]
Solubility	Soluble in methanol, chloroform; Insoluble in water	
Biological Activity	HDAC Inhibitor; Anticancer Agent	[1]

Biological Significance and Applications

Methyl indole-5-carboxylate has garnered attention for its own biological activities and as a crucial intermediate in the synthesis of complex pharmaceutical agents.


Histone Deacetylase (HDAC) Inhibition

The compound has been identified as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity.[\[1\]](#) HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The increased expression of p21 protein leads to the inhibition of tumor cell proliferation and cell cycle arrest.[\[1\]](#)

[Click to download full resolution via product page](#)**Mechanism of HDAC Inhibition.**

Intermediate for Kinase Inhibitor Synthesis

The indole scaffold is central to the design of numerous protein kinase inhibitors. **Methyl indole-5-carboxylate** serves as a valuable starting material for the synthesis of these targeted therapies. For example, the core structure is related to the indolinone framework found in Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets pathways such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The ester group allows for elaboration into more complex side chains required for potent kinase binding.

[Click to download full resolution via product page](#)

Role as a chemical intermediate.

Experimental Protocols

Detailed methodologies for the synthesis of **methyl indole-5-carboxylate** and a representative subsequent transformation are provided below.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of **methyl indole-5-carboxylate** from indole-5-carboxylic acid using a classic acid-catalyzed esterification reaction.

Materials:

- Indole-5-carboxylic acid
- Anhydrous Methanol (reagent grade)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Ethyl Acetate

- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid (e.g., 5.0 g).
- Add anhydrous methanol (50 mL) to the flask. The methanol acts as both the solvent and the reactant.
- Stir the mixture to partially dissolve the carboxylic acid.
- Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This addition is exothermic.
- Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess acid until the pH is ~7-8. Caution: CO₂ gas will evolve.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol/water or ethyl acetate/hexane to yield pure **methyl indole-5-carboxylate**.

Protocol 2: Reduction to Methyl Indoline-5-carboxylate

This protocol details the reduction of the indole heterocycle to an indoline, a common transformation that alters the electronic and conformational properties of the scaffold.[\[4\]](#)

Materials:

- Methyl 1H-indole-5-carboxylate
- Acetic Acid
- Sodium Cyanoborohydride (NaBH_3CN)
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, rotary evaporator, chromatography equipment

Procedure:

- Reaction Setup: Dissolve methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over 5 minutes.
- Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Quenching: Add water (3 mL) to the reaction mixture.

- Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetic acid and water.
- Work-up and Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Add saturated sodium bicarbonate solution (150 mL) and perform a liquid-liquid extraction.
- Separate the layers and extract the aqueous phase again with ethyl acetate (2 x 75 mL).
- Washing and Drying: Combine all organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexane) to afford pure methyl indoline-5-carboxylate.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl indole-5-carboxylate | 1011-65-0 | FM25514 [biosynth.com]
- 2. メチルインドール-5-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Methyl Indole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555148#cas-number-for-methyl-indole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com